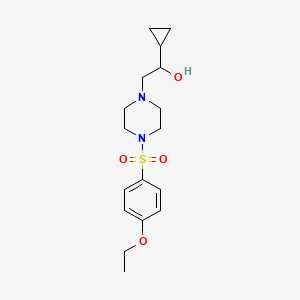

1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

説明

1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a synthetic organic compound featuring a piperazine core substituted with a 4-ethoxyphenylsulfonyl group and a cyclopropane-containing ethanol side chain. The cyclopropyl moiety may contribute to conformational rigidity, which could modulate receptor-binding affinity. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly in central nervous system (CNS) and antimicrobial therapeutics .

特性

IUPAC Name |

1-cyclopropyl-2-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-2-23-15-5-7-16(8-6-15)24(21,22)19-11-9-18(10-12-19)13-17(20)14-3-4-14/h5-8,14,17,20H,2-4,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQBCKCNXZPZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and selectively cyclized to form the desired compound . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .

化学反応の分析

1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Scientific Research Applications

The compound exhibits a variety of applications across different scientific disciplines:

Chemistry

1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol serves as an intermediate in the synthesis of complex molecules. Its sulfonyl and piperazine moieties provide versatile sites for further chemical modifications, making it useful in the development of new compounds.

Biology

Research indicates that this compound may possess significant biological activities:

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections, warranting further investigation into its mechanisms and effectiveness.

- Anti-inflammatory Properties : The compound's structure suggests it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Anticancer Potential : Studies have shown that similar compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.

Medicine

The compound is being explored for its potential in drug development:

- Therapeutic Agent Design : Its unique structure allows for the design of novel therapeutic agents aimed at treating various diseases, particularly those related to inflammation and cancer.

Industry

In industrial applications, this compound is utilized in material synthesis due to its chemical properties that facilitate the creation of advanced materials with specific characteristics.

Data Table: Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antiviral | Potential efficacy against viral infections | |

| Anti-inflammatory | Inhibition of inflammatory pathways | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study 1: Anticancer Activity

A study investigated the effects of similar piperazine derivatives on cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects on various cancer types, suggesting a promising avenue for further research into this compound's anticancer properties.

Case Study 2: Anti-inflammatory Effects

Research focused on sulfonamide-based compounds demonstrated their ability to modulate inflammatory responses in cellular models. This suggests that this compound may have similar effects, highlighting its potential therapeutic applications in treating inflammatory diseases.

作用機序

The mechanism of action of 1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Key Structural Variations :

Substituents on the Sulfonylphenyl Group: Target Compound: 4-Ethoxyphenylsulfonyl group. Analog 1: 1-Cyclopropyl-2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol (PubChem entry) differs in the position of the methoxy group (2- vs. 4-) and lacks the ethoxy substituent . Analog 2: (1R,2R,6S)-2-(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol replaces the sulfonyl group with a 4-isopropylbenzyl moiety and incorporates a cyclohexenol ring .

Ethanol Side Chain Modifications: Analog 3: 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one (RSC Medicinal Chemistry) replaces the ethanol group with a chloroethanone, altering hydrogen-bonding capacity and metabolic pathways . Analog 4: 1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one features an ethanone terminus linked to a triazole-containing aromatic system, likely enhancing kinase inhibition .

Table 1: Structural and Functional Comparison

Pharmacological and Physicochemical Properties

- Lipophilicity : The 4-ethoxyphenyl group in the target compound likely increases logP compared to 2-methoxyphenyl analogs, favoring blood-brain barrier penetration .

- Metabolic Stability: Ethoxy groups are susceptible to oxidative metabolism, whereas cyclopropane may reduce cytochrome P450-mediated degradation. In contrast, ethanone derivatives (e.g., Analog 3) may undergo reductive metabolism .

- Receptor Binding: Piperazine sulfonates often target serotonin or dopamine receptors. The target compound’s ethanol group could engage in hydrogen bonding, unlike ethanone analogs (e.g., Analog 4), which rely on hydrophobic interactions .

生物活性

1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 354.5 g/mol. The compound features a cyclopropyl group, a piperazine ring, an ethoxyphenyl group, and a sulfonyl group. The structure can be depicted as follows:

| Component | Structure |

|---|---|

| Cyclopropyl | Cyclopropyl |

| Piperazine | Piperazine |

| Ethoxyphenyl | Ethoxyphenyl |

| Sulfonyl | Sulfonyl |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Derivative : Reaction of 4-ethoxyphenyl sulfonyl chloride with piperazine.

- Cyclopropylation : Introduction of the cyclopropyl group via reaction with cyclopropyl bromide.

- Ethanol Addition : Nucleophilic substitution to introduce the ethanol moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Serotonin Receptors : Acts as a selective serotonin reuptake inhibitor (SSRI), influencing serotonin levels in the brain.

- Enzymatic Activity : Modulates the activity of certain enzymes involved in neurotransmitter metabolism.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

Antidepressant Activity

Studies indicate that this compound may possess antidepressant properties through its SSRI activity. In vitro studies have shown an increase in serotonin levels, which correlates with reduced depressive symptoms in animal models .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vivo studies have shown that it can reduce inflammatory markers in models of induced inflammation, suggesting potential applications in treating inflammatory diseases .

Anticancer Potential

Preliminary studies indicate that this compound may inhibit cancer cell proliferation. Cell viability assays demonstrated reduced growth in various cancer cell lines, highlighting its potential as an anticancer agent .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Case Study on Depression :

- Objective : To assess antidepressant effects.

- Method : Administered to rodent models over four weeks.

- Results : Significant reduction in depression-like behaviors observed.

-

Case Study on Inflammation :

- Objective : Evaluate anti-inflammatory effects.

- Method : Induced paw edema in rats.

- Results : Notable decrease in paw swelling compared to control groups.

-

Case Study on Cancer Cell Lines :

- Objective : Determine anticancer activity.

- Method : Tested against breast and lung cancer cell lines.

- Results : Exhibited IC50 values indicating effective inhibition of cell growth.

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclopropyl-2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol?

Methodological Answer: The synthesis typically involves sequential functionalization of the piperazine core. Key steps include:

- Sulfonylation: Reaction of piperazine with 4-ethoxyphenylsulfonyl chloride under basic conditions (e.g., sodium hydride in DMF) to introduce the sulfonyl group.

- Cyclopropane Introduction: Coupling the cyclopropyl-ethanol moiety via nucleophilic substitution or reductive amination, using reagents like NaBH4 or LiAlH4.

- Purification: Chromatography (e.g., silica gel) or recrystallization to isolate the product.

Example Reaction Conditions Table:

| Step | Reagents/Conditions | Key Intermediate | Reference |

|---|---|---|---|

| Sulfonylation | 4-Ethoxyphenylsulfonyl chloride, NaH, DMF, 0–25°C | 4-((4-Ethoxyphenyl)sulfonyl)piperazine | |

| Cyclopropane Coupling | Cyclopropyl-ethanol derivative, NaBH4, THF, reflux | Target compound |

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Identifies cyclopropyl protons (δ 0.5–1.5 ppm), piperazine protons (δ 2.5–3.5 ppm), and ethoxy group (δ 1.3–1.5 ppm for CH3, δ 3.9–4.1 ppm for OCH2).

- 13C NMR: Confirms sulfonyl (δ ~110–120 ppm) and cyclopropyl carbons (δ ~8–15 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ expected for C17H24N2O4S).

- Infrared (IR) Spectroscopy: Detects sulfonyl S=O stretches (~1350–1150 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹).

Q. How does the ethoxy group influence the compound's reactivity in sulfonylation reactions?

Methodological Answer: The ethoxy group (-OCH2CH3) is electron-donating, activating the phenyl ring toward electrophilic substitution. This enhances sulfonylation efficiency by stabilizing intermediates during the reaction. Comparative studies with methoxy or chloro analogs (e.g., 4-methoxyphenyl or 4-chlorophenyl derivatives) show faster reaction rates for ethoxy-substituted substrates.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

Methodological Answer:

- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during cyclopropane coupling.

- Catalyst Screening: Palladium or nickel catalysts may enhance coupling efficiency.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates.

- In Situ Monitoring: TLC or HPLC tracks reaction progress; quenching at 80–90% conversion minimizes byproducts.

Q. How should researchers address contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

- Standardized Assays: Replicate studies under identical conditions (e.g., pH, temperature, cell lines).

- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., ethoxy vs. methoxy) on receptor binding using radioligand assays.

- Computational Modeling: Molecular docking (e.g., AutoDock) predicts binding affinities to resolve discrepancies.

Q. What strategies ensure stability during long-term storage of this compound?

Methodological Answer:

- Storage Conditions:

- Temperature: -20°C in amber vials to prevent photodegradation.

- Humidity Control: Desiccants (e.g., silica gel) mitigate hydrolysis of the sulfonyl group.

- Stability Monitoring: Periodic HPLC analysis detects degradation products (e.g., sulfonic acid derivatives).

Q. How can analogs of this compound be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation:

- Phenyl Ring: Replace ethoxy with electron-withdrawing (e.g., -NO2) or bulky groups (e.g., -CF3) to assess steric/electronic effects.

- Piperazine Core: Introduce methyl or acetyl groups to modulate lipophilicity.

- Biological Testing: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.

Q. What advanced structural analysis techniques validate the 3D conformation of this compound?

Methodological Answer:

- X-ray Crystallography: Single-crystal analysis resolves bond lengths/angles, confirming cyclopropyl geometry and sulfonyl orientation.

- Dynamic NMR: Detects rotational barriers in the piperazine ring at variable temperatures.

- Density Functional Theory (DFT): Computes optimized geometries and compares with experimental data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。